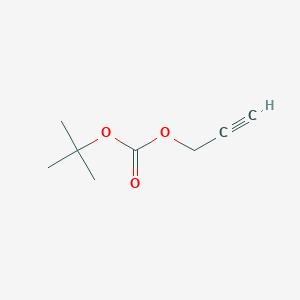
Tert-butyl prop-2-YN-1-YL carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl prop-2-YN-1-YL carbonate is an organic compound with the molecular formula C8H12O3 It is a carbonate ester derived from tert-butyl alcohol and prop-2-yn-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl prop-2-YN-1-YL carbonate can be synthesized through the reaction of tert-butyl chloroformate with prop-2-yn-1-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl prop-2-YN-1-YL carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Tert-butyl prop-2-YN-1-YL carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl prop-2-YN-1-YL carbonate involves its reactivity as a carbonate ester. It can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate: Another carbonate ester with similar reactivity.
Tert-butyl 4-prop-2-ynoxypiperidine-1-carboxylate: A related compound used in organic synthesis.
Uniqueness
Tert-butyl prop-2-YN-1-YL carbonate is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, adds to its versatility in research and industrial applications .
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
tert-butyl prop-2-ynyl carbonate |
InChI |
InChI=1S/C8H12O3/c1-5-6-10-7(9)11-8(2,3)4/h1H,6H2,2-4H3 |
Clé InChI |
NUQPZBNXRLDURO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
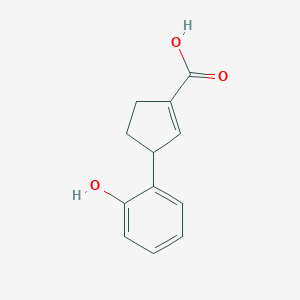
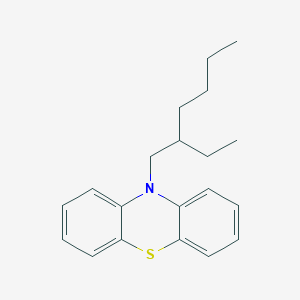
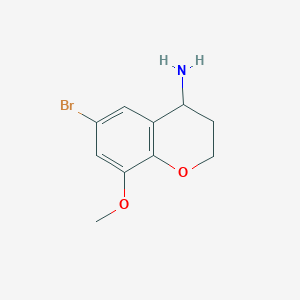
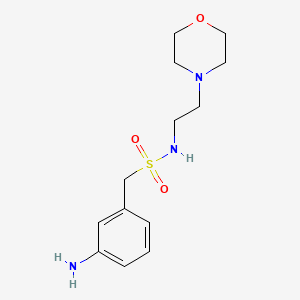
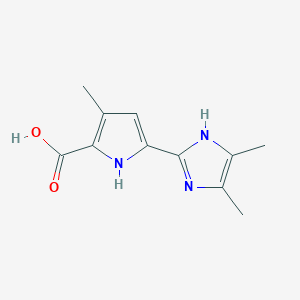
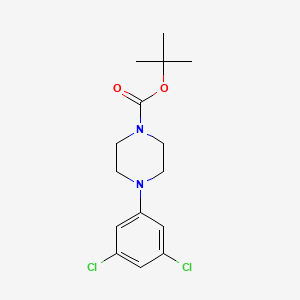
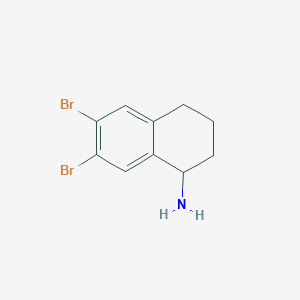
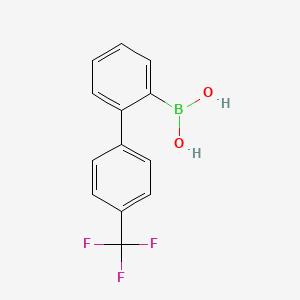
![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
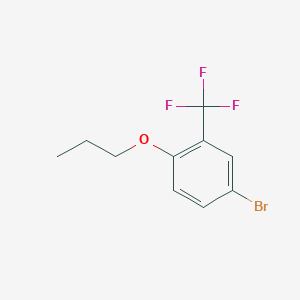
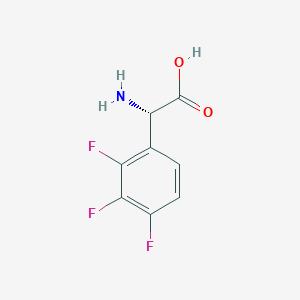
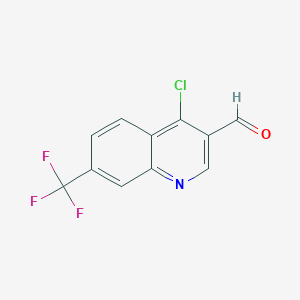
![2-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13034836.png)
